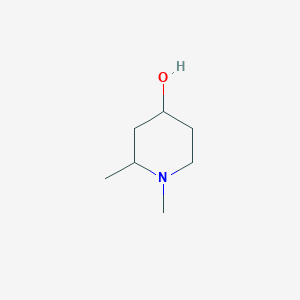

1,2-Dimethyl-piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECORNNOSYQMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Piperidine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties of 1,2-Dimethyl-piperidin-4-ol

This guide provides a comprehensive technical overview of this compound, a substituted piperidine scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, stereochemical nuances, synthetic pathways, and its role as a versatile building block for pharmacologically active agents.

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous clinically approved drugs and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. This compound, a key derivative, presents additional layers of complexity and opportunity due to its stereocenters and multiple functional groups. The relative orientation of the two methyl groups and the hydroxyl group gives rise to distinct diastereomers, primarily the cis and trans isomers, each with unique conformational preferences and, consequently, different biological activities. Understanding the chemical properties of these isomers is paramount for their effective application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are dictated by its molecular structure, which combines a basic tertiary amine, a secondary alcohol, and a non-polar hydrocarbon backbone.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3][4] |

| Molecular Weight | 129.20 g/mol | [3][4] |

| pKa (Amine) | ~9.8 (Predicted) | [3] |

| pKa (Hydroxyl) | ~10.2 (Predicted) | [3] |

| LogP | 0.85 (Estimated) | [3] |

| Boiling Point | ~205.6 °C (Predicted) | [4] |

| Density | ~0.96 g/cm³ (Predicted) | [4] |

The presence of both a hydrogen bond donor (hydroxyl) and acceptor (amine nitrogen) makes the molecule soluble in various protic solvents and enables it to participate in key intermolecular interactions with biological targets.[3] Its moderate lipophilicity (LogP of 0.85) suggests potential for blood-brain barrier penetration, a desirable trait for CNS-targeted therapeutics.[3]

Stereoisomerism and Conformational Analysis

The most critical structural feature of this compound is its stereochemistry. The molecule has two stereocenters (at C2 and C4, though C4 is prochiral in the ketone precursor), leading to diastereomers. The relationship between the methyl groups at C1 and C2 defines the cis and trans isomers, which exhibit distinct conformational preferences. The piperidine ring adopts a chair conformation to minimize steric strain.

-

Trans-Isomer : In the most stable chair conformation of the trans-isomer, the C2-methyl group typically occupies an equatorial position to minimize steric hindrance, while the N-methyl group may be axial or equatorial, undergoing nitrogen inversion. The C4-hydroxyl group can be either axial or equatorial, with the equatorial position generally being more stable. The trans arrangement of the 1,2-dimethyl substituents imposes significant conformational constraints.[3]

-

Cis-Isomer : In the cis-isomer, one methyl group is axial while the other is equatorial in the most stable chair form. This leads to different steric interactions and a distinct three-dimensional shape compared to the trans-isomer.

The specific conformation has profound implications for reactivity and biological activity, as the spatial arrangement of functional groups determines how the molecule can bind to a receptor or enzyme active site.[5][6]

Caption: Preferred chair conformations of trans and cis isomers.

Synthesis and Stereocontrol

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a 4-piperidone precursor followed by its reduction. The control of stereochemistry is the principal challenge in its synthesis.[3]

Caption: General synthetic workflow for this compound.

Synthesis of the 1,2-Dimethyl-4-piperidone Precursor

The 4-piperidone core is a versatile intermediate.[2] Its synthesis is often achieved via methods like the Dieckmann condensation, which involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation.[7] Alternatively, Mannich-type reactions can be employed.[2] The N-methyl and C2-methyl groups are typically introduced through the choice of starting materials or subsequent alkylation steps.

Stereoselective Reduction of the Ketone

The reduction of the 4-piperidone to the corresponding 4-piperidin-4-ol is the critical stereochemistry-determining step. The choice of reducing agent and reaction conditions dictates the ratio of the resulting diastereomeric alcohols.

-

Catalytic Hydrogenation : This method often favors the formation of the cis-isomer. Catalysts like rhodium (e.g., Rh₂O₃) or palladium on carbon (Pd/C) are effective under mild conditions (e.g., 5 bar H₂, 40 °C).[8][9] The ketone adsorbs onto the catalyst surface from its less sterically hindered face, leading to the delivery of hydrogen from that face and resulting in an axial hydroxyl group, which corresponds to the cis product in this specific substitution pattern.

-

Hydride Reduction : Reagents like sodium borohydride (NaBH₄) typically favor the formation of the more thermodynamically stable product, which is often the trans-isomer with an equatorial hydroxyl group.[9] The smaller hydride reagent attacks from the less hindered axial direction, yielding the equatorial alcohol.

Representative Experimental Protocol: Catalytic Hydrogenation

The following protocol describes a general procedure for the stereoselective synthesis of cis-1,2-Dimethyl-piperidin-4-ol via catalytic hydrogenation.

Objective: To synthesize cis-1,2-Dimethyl-piperidin-4-ol from its 4-piperidone precursor.

Materials:

-

1,2-Dimethyl-4-piperidone

-

Rhodium(III) oxide (Rh₂O₃) catalyst (0.5 mol%)

-

2,2,2-Trifluoroethanol (TFE) as solvent

-

Hydrogen gas (high purity)

-

Hydrogenation reactor with pressure and temperature control

Procedure:

-

Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged thoroughly with an inert gas (e.g., Argon) to remove all oxygen.

-

Charging the Reactor: Under an inert atmosphere, charge the reactor with 1,2-Dimethyl-4-piperidone (1.0 eq) and the Rh₂O₃ catalyst (0.5 mol%).

-

Solvent Addition: Add anhydrous TFE to dissolve the substrate (concentration typically 0.5-1.0 M).

-

Sealing and Purging: Seal the reactor and perform three cycles of vacuum followed by backfilling with hydrogen gas to ensure an oxygen-free environment.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar. Heat the mixture to 40 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cis-1,2-Dimethyl-piperidin-4-ol.

Spectroscopic Characterization

Distinguishing between the cis and trans diastereomers is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangements of the substituents lead to distinct chemical shifts and coupling constants, particularly for the protons on C2, C4, and the methyl groups.

| Technique | Expected Characteristics for cis-Isomer | Expected Characteristics for trans-Isomer |

| ¹H NMR | H4 Proton (axial): Appears as a broad multiplet at a higher field (more shielded) due to its axial position. C2-Me (axial): Resonates at a relatively upfield position. | H4 Proton (equatorial): Appears as a narrower multiplet at a lower field (less shielded). C2-Me (equatorial): Resonates further downfield compared to the axial counterpart. |

| ¹³C NMR | The chemical shifts of the ring carbons are influenced by the steric compression (gamma-gauche effect) from the axial methyl group, causing specific carbons to be more shielded (upfield shift). | The predominantly equatorial substitution pattern results in a different set of chemical shifts for the ring carbons, generally with less shielding from gamma-gauche effects.[10] |

| IR | O-H stretching band (~3300-3400 cm⁻¹), C-N stretching (~1100-1200 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹) | Similar functional group bands to the cis-isomer, but slight shifts in the fingerprint region may be observable due to different symmetries and vibrational modes. |

| MS (EI) | A molecular ion peak (M⁺) at m/z = 129, with characteristic fragmentation patterns involving the loss of methyl or hydroxyl groups. | The fragmentation pattern will be very similar to the cis-isomer, making mass spectrometry alone insufficient for stereoisomer differentiation. |

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the hydroxyl group and leverage the stereochemistry of the piperidine core.

Caption: Application areas of the this compound scaffold.

-

Central Nervous System (CNS) Therapeutics : Piperidine derivatives are well-established as modulators of CNS receptors.[3] Specifically, substituted 4-hydroxypiperidines are core components of potent opioid receptor antagonists.[5][6] The trans-dimethyl configuration, in particular, has been explored for enhancing metabolic stability and receptor affinity.[3][11] The hydroxyl group often serves as a critical hydrogen bonding moiety for receptor interaction.[3]

-

Antimicrobial and Antifungal Activity : The piperidine nucleus is found in compounds with broad-spectrum antimicrobial activity.[3][12] The hydroxyl group can interact with microbial enzymes, and the methyl groups can enhance membrane permeability.[3] Further derivatization, such as forming quaternary ammonium salts, can enhance biocidal properties.[3][13][14]

-

Anticoagulant Therapy : The piperidine scaffold is present in modern thrombin inhibitors. The trans-1,2-dimethyl configuration may improve pharmacological profiles by sterically shielding the amine from metabolic oxidation by cytochrome P450 enzymes.[3]

Conclusion

This compound is a deceptively simple molecule whose chemical properties are dominated by its rich stereochemistry. The ability to selectively synthesize and isolate its cis and trans diastereomers is crucial for its application as a synthetic intermediate. With functional handles at the nitrogen and C4-hydroxyl positions, it provides a robust and sterically defined platform for building complex molecules targeting a range of biological systems, from CNS receptors to microbial enzymes. For researchers and drug development professionals, a thorough understanding of its conformational behavior, stereocontrolled synthesis, and reactivity is essential for unlocking its full potential in medicinal chemistry.

References

- Vulcanchem. trans-1,2-Dimethyl-piperidin-4-ol.

- The Royal Society of Chemistry. Supplementary Information.

- SpectraBase. (2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-ol [13C NMR].

- Journal of the Chemical Society, Perkin Transactions 1. Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds. RSC Publishing.

- ChemBK. (2R,4R)-1,2-Dimethyl-piperidin-4-ol.

- PubChem. Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-. National Center for Biotechnology Information.

- MDPI. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- PubChem. Piperidin-4-ol. National Center for Biotechnology Information.

- DTIC. Piperidine Synthesis. Defense Technical Information Center.

- European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Google Patents.

- LookChem. Cas 937681-12-4, 2,2-DiMethylpiperidin-4-ol.

- Organic & Biomolecular Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing.

- SciSpace. Antioxidant potential of piperidine containing compounds-a short review.

- PubMed. Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information.

- PubMed. Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. National Center for Biotechnology Information.

- Benchchem. Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone.

- SpectraBase. 1,2-Dimethylpiperidine [13C NMR] - Chemical Shifts.

- National Center for Biotechnology Information. Synthesis and Biological Evaluation of 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.

- ResearchGate. Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.

- ResearchGate. (PDF) Antimicrobial and antioxidant activities of piperidine derivatives.

- PubMed. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. National Center for Biotechnology Information.

Sources

- 1. scispace.com [scispace.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-1,2-Dimethyl-piperidin-4-ol () for sale [vulcanchem.com]

- 4. chembk.com [chembk.com]

- 5. Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

physicochemical profile of trans-1,2-Dimethyl-piperidin-4-ol

An In-Depth Technical Guide to the Physicochemical Profile of trans-1,2-Dimethyl-piperidin-4-ol

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that can be strategically functionalized to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[2] This guide provides a detailed physicochemical profile of a specific, yet important, derivative: trans-1,2-Dimethyl-piperidin-4-ol.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural nuances, physicochemical properties, synthetic considerations, and analytical characterization of this compound. By understanding these fundamental characteristics, researchers can better leverage this molecule as a building block or lead compound in the design of novel therapeutics.

Molecular Structure and Stereochemistry

trans-1,2-Dimethyl-piperidin-4-ol possesses a piperidine ring substituted with a methyl group on the nitrogen atom (position 1), a second methyl group at position 2, and a hydroxyl group at position 4. The stereochemical descriptor "trans" is critical, as it defines the spatial relationship between the two methyl groups, profoundly influencing the molecule's three-dimensional shape and, consequently, its biological interactions.

The piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. In the trans configuration of 1,2-dimethylpiperidine derivatives, the substituents at positions 1 and 2 typically orient themselves to reduce steric hindrance, which influences the final conformation.[3] The hydroxyl group at the 4-position introduces hydrogen-bonding capabilities, which can significantly impact solubility and target binding.[3]

Caption: Chair conformation of trans-1,2-Dimethyl-piperidin-4-ol.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The key parameters for trans-1,2-Dimethyl-piperidin-4-ol are summarized below.

| Property | Value | Significance in Drug Development | Source |

| Molecular Formula | C₇H₁₅NO | Defines the elemental composition. | [3] |

| Molecular Weight | 129.20 g/mol | Influences diffusion and transport across membranes. | [3] |

| pKa (amine) | ~9.8 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. | [3] |

| pKa (hydroxyl) | ~10.2 | Contributes to the molecule's overall polarity and hydrogen bonding potential. | [3] |

| logP (estimated) | 0.85 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is often desirable for blood-brain barrier penetration. | [3] |

| Boiling Point (predicted) | 205.6 ± 15.0 °C | A measure of volatility. | [4] |

The presence of both a basic amine and a weakly acidic hydroxyl group gives the molecule amphoteric character, allowing for solubility in both acidic and basic aqueous solutions.[3] The estimated LogP value of 0.85 suggests that the compound is moderately lipophilic, a characteristic that is often sought after for drugs targeting the central nervous system.[3]

Synthesis and Characterization

Synthetic Methodologies

The synthesis of stereochemically defined substituted piperidines is a well-explored area of organic chemistry.[5] Common strategies often involve the construction of the piperidine ring or the modification of a pre-existing one.

A prevalent method for synthesizing piperidin-4-ol derivatives is the reductive amination of a corresponding ketone precursor.[3] For trans-1,2-Dimethyl-piperidin-4-ol, this would likely involve a multi-step process where stereocontrol is crucial. The "trans" configuration can be challenging to achieve with high selectivity and may require advanced catalytic systems or stereoselective alkylation techniques.[3]

Caption: Generalized synthetic workflow for substituted piperidin-4-ols.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final compound is critical. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific experimental spectra for trans-1,2-Dimethyl-piperidin-4-ol are not widely published, ¹H and ¹³C NMR would be the definitive methods for structural elucidation. The ¹H NMR spectrum would show distinct signals for the two methyl groups, the hydroxyl proton, and the protons on the piperidine ring, with coupling constants providing information about their stereochemical relationships. The ¹³C NMR would confirm the presence of seven unique carbon atoms.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3300-3600 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and the C-N stretch of the tertiary amine.[7]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would reveal the molecular ion peak ([M]⁺) at m/z 129, confirming the molecular weight. The fragmentation pattern would provide further structural information.[6]

Caption: Standard analytical workflow for compound characterization.

Pharmacological Context and Potential Applications

The piperidin-4-ol moiety is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1][2] The specific substitutions on the trans-1,2-Dimethyl-piperidin-4-ol core can modulate its pharmacological profile.

-

Analgesic Properties : Many substituted piperidines are known to interact with opioid receptors. For instance, derivatives of 4-phenyl-piperidin-4-ol have been investigated for their potent analgesic effects, comparable to morphine in some cases.[8][9] The stereochemistry of substituents on the piperidine ring is known to be a critical determinant of activity at these receptors.[10]

-

Antimicrobial and Antifungal Activity : Piperidin-4-ol derivatives have demonstrated broad-spectrum antimicrobial activity.[3] The hydroxyl group can interact with microbial enzymes, and the methyl groups may enhance cell membrane permeability.[3]

-

Anticoagulant and Thrombin Inhibition : The piperidine scaffold is also found in modern anticoagulant therapies. The trans-1,2-dimethyl configuration could potentially enhance metabolic stability by sterically shielding the amine from oxidation by cytochrome P450 enzymes.[3]

Conclusion

trans-1,2-Dimethyl-piperidin-4-ol is a compound with a well-defined stereochemical and physicochemical profile that makes it an attractive building block for drug discovery. Its moderate lipophilicity, hydrogen bonding capabilities, and the inherent versatility of the piperidine scaffold provide a solid foundation for the development of novel therapeutics. The primary challenges lie in its stereoselective synthesis, which must be carefully controlled to ensure the desired biological activity. As our understanding of structure-activity relationships continues to grow, compounds like trans-1,2-Dimethyl-piperidin-4-ol will remain valuable tools in the arsenal of medicinal chemists.

References

- Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. PubChem. [Link]

- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. PubMed. [Link]

- Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]

- (2R,4R)-1,2-Dimethyl-piperidin-4-ol - ChemBK. ChemBK. [Link]

- Pharmacological properties of natural piperidine derivatives. - ResearchGate.

- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. PubMed. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed. PubMed. [Link]

- 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem. PubChem. [Link]

- 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol - Axios Research. Axios Research. [Link]

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

- Piperidine Synthesis. - DTIC.

- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Publishing. Royal Society of Chemistry. [Link]

- Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds - Canadian Science Publishing. Canadian Science Publishing. [Link]

- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation - American Chemical Society. American Chemical Society. [Link]

- Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)- | C10H21NO | CID 593521 - PubChem. PubChem. [Link]

- Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed. PubMed. [Link]

- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy - RSC Publishing. Royal Society of Chemistry. [Link]

- Chemical Properties of Piperidine, 1,2-dimethyl- (CAS 671-36-3) - Cheméo. Cheméo. [Link]

- Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic - Walsh Medical Media. Walsh Medical Media. [Link]

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.

- Piperidin-4-ol, 1,3-dimethyl-2,4,6-triphenyl- - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]

- trans-2,5-dimethylpiperazine - Stenutz. Stenutz. [Link]

- Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions - ExamSIDE.Com. ExamSIDE.Com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-1,2-Dimethyl-piperidin-4-ol () for sale [vulcanchem.com]

- 4. chembk.com [chembk.com]

- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09298G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Dimethyl-piperidin-4-ol molecular weight and formula

An In-Depth Technical Guide to 1,2-Dimethyl-piperidin-4-ol: Synthesis, Characterization, and Applications in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Among its myriad derivatives, this compound emerges as a pivotal building block, particularly in the development of neuromodulatory and antimicrobial agents. Its stereochemical complexity and functional group arrangement offer a versatile platform for crafting molecules with high target specificity and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, stereospecific synthesis, detailed spectroscopic characterization, and its critical role in the development of kappa opioid receptor antagonists and novel antimicrobial compounds.

Core Physicochemical & Structural Properties

This compound is a saturated heterocyclic compound featuring a piperidine ring N-methylated at position 1, a methyl group at position 2, and a hydroxyl group at position 4. These features dictate its chemical behavior, solubility, and biological activity.

Molecular Formula and Weight

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Stereoisomers | Exists as cis and trans diastereomers | [3][4] |

Stereochemistry and Conformational Analysis

The relationship between the methyl groups at the C2 and the nitrogen atom defines two primary diastereomers: cis and trans. The trans configuration, where the methyl groups are on opposite faces of the ring, generally adopts a more stable chair conformation to minimize steric hindrance.[3][4] In this conformation, the substituents can occupy axial or equatorial positions, profoundly influencing the molecule's interaction with biological targets. The hydroxyl group at position 4 further contributes a hydrogen-bonding capability, which is critical for its solubility and receptor-binding interactions.[3]

Stereoselective Synthesis of trans-1,2-Dimethyl-piperidin-4-ol

The synthesis of specific stereoisomers of this compound is crucial for its application in drug discovery. Reductive amination of a ketone precursor is a robust and highly stereocontrolled method.[3] The following protocol describes a reliable pathway to the trans isomer, emphasizing the rationale behind key procedural choices.

Synthesis Workflow Overview

The synthesis is a multi-step process designed to control stereochemistry and ensure high purity of the final product. It involves protection of the piperidine nitrogen, reduction of the ketone to establish the hydroxyl stereochemistry, methylation of the nitrogen, and final deprotection.

Caption: Synthetic workflow for trans-1,2-Dimethyl-piperidin-4-ol.

Detailed Experimental Protocol

Objective: To synthesize trans-1,2-Dimethyl-piperidin-4-ol via stereoselective reductive amination and subsequent N-methylation.

Step 1: Stereoselective Reduction of 1-Boc-2-methyl-4-piperidone

-

Rationale: The N-Boc protecting group is used to prevent side reactions at the nitrogen atom and to influence the stereochemical outcome of the ketone reduction. Sodium borohydride (NaBH₄) is a mild reducing agent that preferentially attacks the carbonyl from the less sterically hindered face, yielding the trans-alcohol as the major product.[5]

-

Procedure:

-

Dissolve 1-Boc-2-methyl-4-piperidone (1.0 eq) in methanol (MeOH) in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by slowly adding acetone, followed by water.

-

Concentrate the mixture under reduced pressure to remove methanol and extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield tert-butyl trans-4-hydroxy-2-methylpiperidine-1-carboxylate.

-

Step 2: N-Methylation via Eschweiler-Clarke Reaction

-

Rationale: The Eschweiler-Clarke reaction is a classic and effective method for methylating primary or secondary amines using formaldehyde (the source of the methyl group) and formic acid (the reducing agent).[6] This two-step, one-pot process begins with Boc deprotection to free the secondary amine.

-

Procedure:

-

Dissolve the crude product from Step 1 in a solution of hydrochloric acid (HCl) in 1,4-dioxane (4M) and stir at room temperature for 2 hours to remove the Boc group.[3]

-

Evaporate the solvent to dryness to obtain the hydrochloride salt of trans-2-Methyl-piperidin-4-ol.

-

To the crude salt, add formic acid (3.0 eq) and formaldehyde (37% in water, 3.0 eq).

-

Heat the mixture to 90 °C and maintain for 4 hours.

-

Cool the reaction to room temperature and basify to pH > 10 with 2M sodium hydroxide (NaOH).

-

Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, DCM/MeOH gradient) to obtain pure trans-1,2-Dimethyl-piperidin-4-ol.

-

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic data based on the principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the trans isomer are influenced by the stereochemistry of the methyl and hydroxyl groups.

| Expected ¹H NMR Data (CDCl₃, 400 MHz) | Expected ¹³C NMR Data (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) : ~3.5-3.8 (m, 1H, H-4), ~2.8-3.0 (m, 1H, H-2), ~2.2-2.4 (s, 3H, N-CH₃), ~1.5-2.0 (m, 4H, H-3, H-5), ~1.2-1.4 (m, 2H, H-6), ~1.0-1.1 (d, 3H, C-CH₃, J ≈ 6-7 Hz) | Chemical Shift (δ, ppm) : ~65-70 (C-4), ~55-60 (C-2), ~45-50 (C-6), ~40-45 (N-CH₃), ~30-40 (C-3, C-5), ~15-20 (C-CH₃) |

Note: Specific chemical shifts and coupling constants can vary based on solvent and experimental conditions.[7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely produce a molecular ion peak and characteristic fragment ions resulting from cleavages alpha to the nitrogen and the hydroxyl group.

-

Molecular Ion (M⁺): m/z = 129

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Loss of the C2-methyl group or cleavage of the C2-C3 bond is a common pathway for cyclic amines, leading to stable iminium ions.[9][10] A prominent peak is expected at m/z = 84 from the loss of the C2-C3-C4 fragment containing the hydroxyl group.

-

Loss of Water: Dehydration can lead to a fragment at m/z = 111 (M-18).[9]

-

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold for targeting complex biological systems.

Kappa Opioid Receptor (KOR) Antagonism

Mechanism of Action: The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand dynorphin, produces effects such as dysphoria, depression, and stress.[11] KOR antagonists physically bind to the receptor but do not activate it, thereby blocking dynorphin from binding and initiating the downstream signaling cascade.[11][12] This blockade prevents the inhibition of adenylyl cyclase and the modulation of calcium and potassium ion channels, which are responsible for the receptor's physiological effects.[11][13] Derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine are well-established as potent and selective KOR antagonists.[14][15]

Caption: Mechanism of Kappa Opioid Receptor (KOR) Antagonism.

Therapeutic Potential: By blocking KOR activation, antagonists derived from this piperidinol scaffold can mitigate stress-induced drug-seeking behavior and have shown potential as treatments for depression, anxiety, and substance use disorders.[1][11]

Antimicrobial Activity

Mechanism of Action: The N-methylated piperidine ring forms a quaternary ammonium cation (at physiological pH), a class of compounds known as QACs. The primary antimicrobial mechanism of QACs is the disruption of the bacterial cell membrane.[4][16] The process is multi-step:

-

Adsorption: The positively charged piperidinium headgroup electrostatically binds to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and phospholipids in the outer membrane of Gram-negative bacteria.[17][18]

-

Penetration: The hydrophobic alkyl portions of the molecule (the ring and methyl groups) penetrate the hydrophobic lipid bilayer.[19]

-

Disruption: This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[4][19]

Caption: Mechanism of bacterial membrane disruption by a piperidinium cation.

Therapeutic Potential: The development of piperidin-4-ol derivatives as antimicrobial agents is an active area of research, offering a potential strategy to combat antibiotic-resistant bacteria.[17]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly adaptable and powerful scaffold for modern drug discovery. Its defined stereochemistry and versatile functional groups allow for precise tuning of pharmacological activity. A thorough understanding of its synthesis, stereochemical properties, and spectroscopic signature is essential for researchers aiming to leverage this molecule in the design of next-generation therapeutics, from centrally-acting agents for psychiatric disorders to novel antibiotics capable of overcoming microbial resistance.

References

- Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. (2020). Chembiochem. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7311244/

- Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. (2020). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31829475/

- Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. ResearchGate. URL: https://www.researchgate.

- A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. (2025). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07380a

- General mechanism of action of quaternary ammonium salts (QAS). ResearchGate. URL: https://www.researchgate.net/figure/General-mechanism-of-action-of-quaternary-ammonium-salts-QAS-where-the_fig1_375175402

- What are κ opioid receptor antagonists and how do they work?. (2024). LinkedIn. URL: https://www.linkedin.com/advice/3/what-opioid-receptor-antagonists-how-do-they-work-pharmacology-pain-management-bpdsc

- Development of Kappa Opioid Receptor Antagonists. (2015). PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4562343/

- trans-1,2-Dimethyl-piperidin-4-ol. Vulcanchem. URL: https://www.vulcanchem.com/trans-1-2-dimethyl-piperidin-4-ol

- Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. URL: https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig2_342939107

- Reductive Amination - Common Conditions. Organic Chemistry Portal. URL: https://www.organic-chemistry.

- 13C and 1H NMR spectral studies of some piperidin-4-one oximes. (1986). Magnetic Resonance in Chemistry. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260240409

- Antagonist for the Kappa Opioid Receptor. (2010). Probe Reports from the NIH Molecular Libraries Program. URL: https://www.ncbi.nlm.nih.gov/books/NBK50711/

- 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. URL: https://www.researchgate.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. URL: https://www.masterorganicchemistry.

- The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. (2022). PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9232338/

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. URL: https://www.semanticscholar.org/paper/THE-DOUBLE-REDUCTIVE-AMINATION-APPROACH-TO-THE-OF-Matassini-Clemente/821f478461741d457633e791448b5d7d5a570c99

- Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746198/

- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Google Patents. URL: https://patents.google.

- Synthesis of N-Substituted piperidines from piperidone. ResearchGate. URL: https://www.researchgate.

- κ-opioid receptor. Wikipedia. URL: https://en.wikipedia.org/wiki/%CE%9A-opioid_receptor

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. URL: https://www.chemguide.co.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/110-89-4_1hnmr.htm

- Mass Spectrometry. MSU chemistry. URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm

- 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. (2000). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12806935/

Sources

- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trans-1,2-Dimethyl-piperidin-4-ol () for sale [vulcanchem.com]

- 4. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are κ opioid receptor antagonists and how do they work? [synapse.patsnap.com]

- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 1,2-Dimethyl-piperidin-4-ol

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This document delves into the core chemical identity, including its CAS number and stereochemical diversity, detailed synthetic and analytical methodologies, potential pharmacological applications, and critical safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

This compound is a substituted piperidine derivative. The piperidine ring is a six-membered heterocycle containing a nitrogen atom.[1] The presence of methyl groups at positions 1 and 2, and a hydroxyl group at position 4, introduces chirality and specific chemical functionalities that dictate its biological interactions and physical properties.

CAS Number: 45673-43-6 (This typically refers to the mixture of stereoisomers).[4] Specific stereoisomers, such as (2R,4R)-1,2-Dimethylpiperidin-4-ol (PubChem CID: 82651054), are often referenced for targeted biological studies.[5]

Stereochemistry: The molecule possesses two chiral centers (at C2 and C4), leading to four possible stereoisomers (RR, SS, RS, SR). These are typically grouped into two diastereomeric pairs: cis and trans, based on the relative orientation of the C2-methyl and C4-hydroxyl groups. The trans configuration, where substituents may occupy axial and equatorial positions to minimize steric hindrance, often results in a more stable chair conformation.[6] The specific stereochemistry is critical as it profoundly influences receptor binding and pharmacological activity.

Physicochemical Data Summary: The properties of this compound make it a viable scaffold for CNS-targeting drugs, with moderate lipophilicity suggesting potential for blood-brain barrier penetration.[6]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [5][6] |

| Molecular Weight | 129.20 g/mol | [5][6] |

| LogP (Predicted) | 0.6 - 0.85 | [5][6] |

| pKa (Amine, Predicted) | ~9.8 | [6] |

| pKa (Hydroxyl, Predicted) | ~10.2 | [6] |

| Melting Point (Predicted) | 98–102°C | [6] |

| Boiling Point (Predicted) | 240–245°C | [6] |

Synthesis Methodologies: A Strategic Overview

The synthesis of polysubstituted piperidines is a cornerstone of medicinal chemistry.[7] The choice of synthetic route for this compound is dictated by the desired stereochemical outcome, scalability, and available starting materials.

Diagram: General Synthesis Workflow

Caption: Key synthetic pathways to this compound.

Protocol 1: Synthesis via Reductive Amination and Grignard Addition

This is a classical and versatile approach. The causality here is the nucleophilic addition of an organometallic reagent to a ketone, followed by reduction, to establish the desired substitution pattern.

-

Starting Material: 1-Methyl-4-piperidone.

-

Step 1: Grignard Reaction.

-

Dissolve 1-Methyl-4-piperidone in anhydrous diethyl ether or THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of Methylmagnesium bromide (MeMgBr) solution dropwise, maintaining the temperature below 10°C. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol upon workup.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Step 2: Quenching and Extraction.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, primarily 1,2-dimethyl-4-hydroxypiperidine.

-

-

Purification: Purify the resulting diastereomeric mixture using column chromatography on silica gel.

Protocol 2: Diastereoselective Synthesis of cis-Isomers

For applications requiring high stereochemical purity, more advanced methods are necessary. A notable strategy involves an intramolecular Corey–Chaykovsky ring-closing reaction starting from chiral β-enaminoesters.[7][8] This approach provides excellent diastereoselectivity, yielding the cis-configured product.[7][8]

-

Precursor Synthesis: Prepare a chiral β-enaminoester from (R)-(−)-2-phenylglycinol.[7]

-

Key Step: Intramolecular Cyclization. This step generates a zwitterionic bicyclic lactam intermediate with high diastereoselectivity.[7][8]

-

Reductive Ring Opening and Deprotection: The bicyclic intermediate is then subjected to reductive ring opening and subsequent deprotection steps to yield the enantiomerically enriched cis-4-hydroxy-2-methyl piperidine.[7]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A multi-technique approach ensures a self-validating system.

Protocol 3: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity and resolving diastereomers. Due to the lack of a strong chromophore, a universal detector or derivatization is often required.[9]

-

Instrumentation: HPLC system with a pump, autosampler, and Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Chromatographic Conditions:

-

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[9]

Protocol 4: GC-MS for Identification and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying the compound and any volatile impurities, leveraging its volatility.[9]

-

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole with Electron Ionization - EI).

-

GC Conditions:

-

Column: DB-5ms or similar non-polar capillary column.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Expected Data: The mass spectrum should show a molecular ion peak (M⁺) at m/z 129. Key fragmentation patterns would include loss of a methyl group (m/z 114) and loss of water (m/z 111).

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be complex due to stereoisomers. Key signals would include singlets/doublets for the N-CH₃ and C-CH₃ groups, and multiplets for the piperidine ring protons. The chemical shift and coupling constants of the proton at C4 (attached to the hydroxyl group) would be diagnostic for determining the cis/trans configuration.

-

¹³C NMR: The carbon spectrum would show 7 distinct signals for each isomer. The chemical shifts of the carbons bearing the methyl and hydroxyl groups (C1, C2, C4) are particularly informative for structural elucidation.[10]

-

FTIR: The infrared spectrum would display characteristic absorption bands: a broad peak around 3300-3400 cm⁻¹ for the O-H stretch, peaks at 2850-2950 cm⁻¹ for C-H stretching, and a C-N stretching band around 1100-1200 cm⁻¹.

Applications in Research and Drug Development

The piperidine heterocycle is a ubiquitous scaffold in pharmaceuticals, valued for enhancing druggability, improving metabolic stability, and modulating physicochemical properties like solubility and lipophilicity.[1][2]

Diagram: Structure-Application Relationship

Caption: Relationship between structural features and applications.

-

Central Nervous System (CNS) Therapeutics: Piperidine derivatives are prominent in CNS drug discovery.[6] The trans-dimethyl configuration, in particular, has been leveraged in the development of potent and selective opioid kappa receptor antagonists.[11] The structure of this compound serves as a valuable starting point for analogues targeting opioid, dopamine, or other neurotransmitter receptors, where the hydroxyl group can form critical hydrogen bonds within the receptor's binding pocket.[6]

-

Antimicrobial and Antifungal Agents: The piperidin-4-ol motif is known to exhibit broad-spectrum antimicrobial activity. The hydroxyl group can interact with microbial enzymes, while the lipophilic methyl groups can enhance membrane permeability, making this scaffold a promising lead for the development of new anti-infective agents.[6]

-

Anticoagulant Therapy: Piperidine scaffolds are integral to modern thrombin inhibitors. The substitution pattern, such as the trans-1,2-dimethyl configuration, can enhance metabolic stability by sterically shielding the nitrogen atom from oxidation by cytochrome P450 enzymes, a critical factor in improving a drug's pharmacokinetic profile.[6]

Safety and Handling

-

Primary Hazards: Piperidine derivatives are often corrosive and can cause severe skin burns and eye damage.[12][13][14] They may also be harmful if swallowed or inhaled.[14][15] Some analogues are flammable liquids and vapors.[13][15]

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][16]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools.[13]

-

Avoid breathing dust, fumes, or vapors.[12]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[12][13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek immediate medical attention.[12][13]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[12][14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] Keep in a corrosives area, potentially locked up.[12][14]

References

- Vulcanchem. trans-1,2-Dimethyl-piperidin-4-ol.

- The Royal Society of Chemistry.

- Fisher Scientific.

- SpectraBase. (2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-ol - Optional[13C NMR].

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- SAFETY D

- PubChem. Piperidin-4-ol.

- MedchemExpress.com.

- NIST. Piperidine, 1,2-dimethyl-.

- Benchchem. Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.

- J&W Pharmlab. This compound - CAS:45673-43-6.

- SpectraBase. 1,2-Dimethylpiperidine - Optional[13C NMR] - Chemical Shifts.

- Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. RSC Advances.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- PubChem. (2R,4R)-1,2-Dimethylpiperidin-4-ol.

- Reyes-Bravo, E., et al. (2022).

- Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. (2R,4R)-1,2-Dimethylpiperidin-4-ol | C7H15NO | CID 82651054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-1,2-Dimethyl-piperidin-4-ol () for sale [vulcanchem.com]

- 7. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09298G [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

structural and stereochemical characteristics of 1,2-Dimethyl-piperidin-4-ol

An In-Depth Technical Guide to the Structural and Stereochemical Characteristics of 1,2-Dimethyl-piperidin-4-ol

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and the stereochemical arrangement of its substituents are critical determinants of biological activity. This technical guide provides a comprehensive analysis of this compound, a substituted piperidine of significant interest as a synthetic building block. We delve into the molecule's fundamental stereoisomerism, the intricate conformational equilibria governed by steric and electronic effects, and the modern analytical techniques used for its definitive characterization. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important heterocyclic compound.

Introduction: The Significance of Substituted Piperidines

The six-membered saturated heterocycle, piperidine, is a privileged structure in drug discovery. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to present substituents in well-defined three-dimensional orientations for optimal interaction with biological targets.[1][2] The introduction of substituents, as in this compound, creates stereochemical and conformational complexity that must be understood and controlled to enable rational drug design.

Structural Overview

This compound features a piperidine ring with methyl groups at the nitrogen (N1) and an adjacent carbon (C2), and a hydroxyl group at the C4 position. This substitution pattern gives rise to multiple stereoisomers and a rich conformational landscape, the analysis of which forms the core of this guide.

Core Scientific Questions

The study of this molecule is driven by several key questions:

-

What are the possible stereoisomers, and how do they differ?

-

Which three-dimensional conformations are most stable for each isomer?

-

What is the energetic cost of interconverting between conformations?

-

How can we use modern analytical techniques to unambiguously determine the structure and stereochemistry?

This guide will address these questions by synthesizing theoretical principles with practical, field-proven methodologies.

Stereoisomerism: Defining the Diastereomeric and Enantiomeric Landscape

The presence of two stereocenters, at C2 and C4, dictates the existence of multiple stereoisomers. The relationship between the methyl group at C2 and the hydroxyl group at C4 can be described as cis or trans, leading to two distinct diastereomers.

-

trans-1,2-Dimethyl-piperidin-4-ol : The C2-methyl group and the C4-hydroxyl group are on opposite faces of the piperidine ring.

-

cis-1,2-Dimethyl-piperidin-4-ol : The C2-methyl group and the C4-hydroxyl group are on the same face of the piperidine ring.

Each of these diastereomers is chiral and therefore exists as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis, depending on the specific configuration at each center).

Caption: Stereochemical relationships in this compound.

Conformational Analysis: The Chair and Its Equilibria

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The preferred conformation for each diastereomer is the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.

Conformational Preference of the trans-Isomer

For the trans-isomer, two primary chair conformations are possible. The most stable conformation places the larger C2-methyl group in an equatorial position to avoid steric clash with the axial hydrogens on C4 and C6. This forces the C4-hydroxyl group into an axial position. The alternative conformation, with an axial C2-methyl and equatorial C4-hydroxyl, is significantly higher in energy due to severe 1,3-diaxial interactions between the C2-methyl group and the axial hydrogen on C6, as well as steric strain with the N-methyl group.[3]

Caption: Conformational equilibrium for trans-1,2-Dimethyl-piperidin-4-ol.

Conformational Preference of the cis-Isomer

The cis-isomer also exists in a conformational equilibrium. In one chair form, both the C2-methyl and C4-hydroxyl groups are equatorial. In the other, obtained through ring inversion, both substituents become axial. The diequatorial conformation is overwhelmingly favored as it avoids the highly destabilizing 1,3-diaxial interactions that would occur between the axial methyl, axial hydroxyl, and axial ring protons in the alternative conformer.

Caption: Conformational equilibrium for cis-1,2-Dimethyl-piperidin-4-ol.

Stereoselective Synthesis

Accessing specific stereoisomers for biological evaluation or as synthetic intermediates requires precise control over the reaction chemistry. Reductive amination of a ketone precursor is a robust and widely used method to achieve stereochemical fidelity.[4]

Experimental Protocol: Synthesis of trans-1,2-Dimethyl-piperidin-4-ol

This protocol describes a representative synthesis starting from 1-methyl-piperidin-4-one. The initial alkylation is followed by a stereoselective reduction.

Causality: The choice of a bulky reducing agent (e.g., L-Selectride) is critical. It will preferentially approach the ketone from the less sterically hindered face, leading to the formation of the desired trans alcohol.

-

Step 1: Alkylation.

-

Dissolve 1-methyl-piperidin-4-one in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of Lithium Diisopropylamide (LDA) to form the enolate.

-

Add methyl iodide (MeI) and allow the reaction to warm slowly to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purify the resulting 1,2-dimethyl-piperidin-4-one by column chromatography.

-

-

Step 2: Stereoselective Reduction.

-

Dissolve the purified ketone from Step 1 in anhydrous THF and cool to -78 °C.

-

Slowly add L-Selectride (lithium tri-sec-butylborohydride) dropwise. The hydride will attack from the equatorial face, pushing the resulting hydroxyl group into an axial position, yielding the trans product.

-

Stir for 3-4 hours at -78 °C.

-

Carefully quench the reaction by slow addition of water, followed by aqueous NaOH and H₂O₂.

-

Extract the product, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The final product can be purified by crystallization or chromatography.

-

Caption: Workflow for the stereoselective synthesis of the target compound.

Spectroscopic and Structural Characterization

Unambiguous determination of the stereochemistry and predominant conformation relies on a combination of powerful analytical techniques, primarily NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state conformation of piperidine derivatives.[5][6]

-

¹H NMR Analysis: The key diagnostic features are the chemical shift (δ) and the proton-proton coupling constants (J).

-

Axial vs. Equatorial Protons: Axial protons are typically shielded by the ring structure and appear at a higher field (lower ppm) than their equatorial counterparts.

-

Coupling Constants: The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (Karplus relationship). A large coupling constant (J ≈ 10-13 Hz) is indicative of an axial-axial relationship (180° dihedral angle), whereas smaller couplings (J ≈ 2-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships. For the favored trans conformer, the proton at C4 (H4) would be equatorial and would exhibit small coupling constants to the protons on C3 and C5.

-

-

¹³C NMR Analysis: The chemical shifts of the carbon atoms provide complementary information.

-

Gamma-Gauche Effect: A key principle is the shielding (upfield shift) of a carbon atom by a substituent in a gamma position that is gauche to it. An axial methyl group at C2 would shield the C4 and C6 carbons, causing their signals to appear at a lower ppm value compared to an isomer where the methyl group is equatorial.[5]

-

| Parameter | cis-Isomer (Diequatorial) | trans-Isomer (Eq-Me, Ax-OH) | Rationale |

| H4 Chemical Shift | Higher δ (ppm) | Lower δ (ppm) | H4 is axial in the cis-isomer (deshielded) and equatorial in the trans-isomer (shielded). |

| H4 Coupling (J) | Large (ax-ax couplings) | Small (eq-ax, eq-eq couplings) | Reflects the dihedral angles with neighboring protons. |

| C2-Me ¹³C Shift | ~18-22 ppm | ~18-22 ppm | Equatorial methyl groups have characteristic shifts. |

| C4 ¹³C Shift | Lower δ (ppm) | Higher δ (ppm) | The axial OH in the trans-isomer has a smaller gamma-gauche effect on C2/C6 than an axial H. |

X-ray Crystallography

While NMR provides information about the molecule's structure in solution, single-crystal X-ray diffraction provides definitive, high-resolution data on its conformation in the solid state.[1]

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., hexane/ethyl acetate). Vapor diffusion is another effective technique.[1]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths, bond angles, and torsional angles that define the exact conformation.

Physicochemical Properties

The functional groups and stereochemistry of this compound dictate its physical properties, which are crucial for its application in drug development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| pKa (Amine) | ~9.8 | [4] |

| pKa (Hydroxyl) | ~10.2 | [4] |

| LogP (estimated) | 0.85 | [4] |

These properties indicate a moderately lipophilic, basic compound with hydrogen bonding capabilities, making it a versatile scaffold for accessing a range of chemical spaces.[4]

Conclusion and Future Directions

This compound is a molecule whose seemingly simple structure belies a rich and complex stereochemical and conformational nature. A thorough understanding of the energetic factors that favor specific isomers and conformations is paramount for its effective use in synthesis and medicinal chemistry. The stability of its chair conformations is dictated by the minimization of steric hindrance, leading to predictable and analyzable structures.[4]

The analytical workflows detailed herein, combining stereoselective synthesis with high-resolution NMR and X-ray crystallography, provide a robust framework for the characterization of this and other substituted piperidines. Future research may focus on leveraging the defined stereochemistry of these building blocks to synthesize novel bioactive molecules, such as potent antimicrobial or antifungal agents, where precise three-dimensional structure is the key to efficacy.[4]

References

- Journal of the Chemical Society, Perkin Transactions 1. Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds. RSC Publishing.

- Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.

- Päsler, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PLoS ONE, 11(11), e0165922.

- Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Cambridge Open Engage.

- PubChem. Piperidin-4-ol. National Center for Biotechnology Information.

- MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(23), 4275.

- ACS Publications. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8495-8504.

- J&W Pharmlab. This compound.

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- ResearchGate. Spectral investigations of some piperidin-4-one molecular addition compounds.

- Royal Society of Chemistry. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. RSC Advances, 12(8), 4563-4567.

- Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.

- Defense Technical Information Center. Piperidine Synthesis.

- Wiley Online Library. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(30), 9341-9345.

- PubChem. Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-. National Center for Biotechnology Information.

- ResearchGate. 4-(4-Chlorophenyl)piperidin-4-ol.

- SpectraBase. Piperidin-4-ol, 1,3-dimethyl-2,4,6-triphenyl-.

- Canadian Science Publishing. Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds.

- SpectraBase. 1,2-Dimethylpiperidine.

- Royal Society of Chemistry. (2021). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 23(3), 1955-1962.

- ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.

- PubMed Central. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 5), 453-460.

- MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7592.

- ACS Publications. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-1,2-Dimethyl-piperidin-4-ol () for sale [vulcanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR Spectral Analysis of 1,2-Dimethyl-piperidin-4-ol: A Guide to Stereochemical Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 1,2-Dimethyl-piperidin-4-ol. Aimed at professionals in organic chemistry and drug development, this document details the foundational principles, experimental protocols, and advanced interpretation strategies required for the unambiguous structural and stereochemical assignment of this pivotal heterocyclic scaffold. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an authoritative resource for leveraging 13C NMR to its full potential in molecular characterization.

The Strategic Importance of Piperidines and 13C NMR in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and the stereochemical arrangement of its substituents are critical determinants of pharmacological activity, binding affinity, and metabolic stability. This compound, as a representative substituted piperidine, presents a common challenge: the precise determination of the relative stereochemistry of its substituents (the cis and trans isomers).

While 1H NMR is a cornerstone of structural analysis, its spectra for cyclic systems can be complicated by signal overlap and complex spin-spin coupling. 13C NMR spectroscopy offers a more direct and often simpler approach.[1] With its wide chemical shift range and direct observation of the carbon skeleton, 13C NMR provides clear, resolved signals for each unique carbon atom.[1][2] The chemical shift of each carbon is exquisitely sensitive to its local electronic and steric environment, making it a powerful tool for distinguishing subtle stereochemical differences.[3][4]

Foundational Principles: Decoding Chemical Shifts in Substituted Piperidines

The interpretation of the 13C NMR spectrum of this compound relies on understanding three core effects that influence carbon chemical shifts (δ).

-